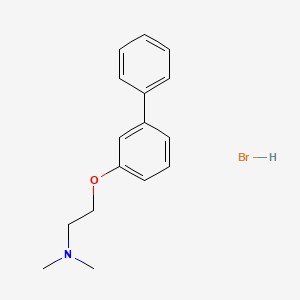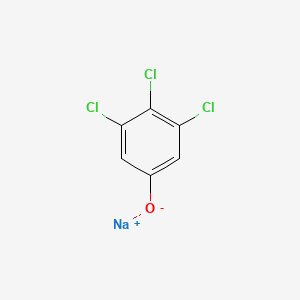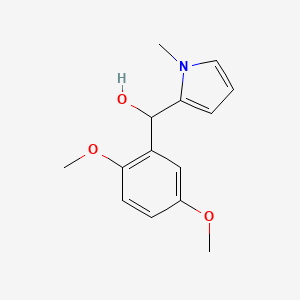
N,N-Dimethyl-2-biphenyl-3'-yloxyethylamine hydrobromide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N,N-Dimethyl-2-biphenyl-3’-yloxyethylamine hydrobromide: is a chemical compound with a complex structure that includes a biphenyl group, an ethylamine chain, and a hydrobromide salt
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of N,N-Dimethyl-2-biphenyl-3’-yloxyethylamine hydrobromide typically involves multiple steps. One common method starts with the preparation of the biphenyl-3’-yloxyethylamine intermediate. This intermediate is then reacted with dimethylamine under controlled conditions to form the desired compound. The final step involves the addition of hydrobromic acid to form the hydrobromide salt.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving advanced techniques such as continuous flow synthesis and automated reaction monitoring.
Analyse Des Réactions Chimiques
Types of Reactions: N,N-Dimethyl-2-biphenyl-3’-yloxyethylamine hydrobromide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert it into simpler amines.
Substitution: It can participate in nucleophilic substitution reactions, where the biphenyl group or the ethylamine chain is modified.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic or acidic conditions.
Major Products:
Oxidation: N-oxides of the original compound.
Reduction: Simpler amines and biphenyl derivatives.
Substitution: Various substituted biphenyl-ethylamine derivatives.
Applications De Recherche Scientifique
Chemistry: In chemistry, N,N-Dimethyl-2-biphenyl-3’-yloxyethylamine hydrobromide is used as an intermediate in the synthesis of more complex molecules. It serves as a building block for the development of new materials and catalysts.
Biology: In biological research, this compound is studied for its potential interactions with biological molecules. It may be used in the design of new drugs or as a probe to study biochemical pathways.
Medicine: In medicine, N,N-Dimethyl-2-biphenyl-3’-yloxyethylamine hydrobromide is explored for its pharmacological properties. It may have potential as a therapeutic agent for certain conditions, although more research is needed to confirm its efficacy and safety.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique structure makes it valuable for creating polymers, resins, and other advanced materials.
Mécanisme D'action
The mechanism of action of N,N-Dimethyl-2-biphenyl-3’-yloxyethylamine hydrobromide involves its interaction with specific molecular targets. It may bind to receptors or enzymes, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparaison Avec Des Composés Similaires
- N,N-Dimethyl-2-biphenyl-4’-yloxyethylamine hydrobromide
- N,N-Dimethyl-2-biphenyl-2’-yloxyethylamine hydrobromide
- N,N-Dimethyl-2-biphenyl-3’-yloxypropylamine hydrobromide
Uniqueness: N,N-Dimethyl-2-biphenyl-3’-yloxyethylamine hydrobromide is unique due to its specific biphenyl substitution pattern and the presence of the ethylamine chain. This structure imparts distinct chemical and physical properties, making it suitable for specialized applications in research and industry.
Propriétés
Numéro CAS |
113669-54-8 |
|---|---|
Formule moléculaire |
C16H20BrNO |
Poids moléculaire |
322.24 g/mol |
Nom IUPAC |
N,N-dimethyl-2-(3-phenylphenoxy)ethanamine;hydrobromide |
InChI |
InChI=1S/C16H19NO.BrH/c1-17(2)11-12-18-16-10-6-9-15(13-16)14-7-4-3-5-8-14;/h3-10,13H,11-12H2,1-2H3;1H |
Clé InChI |
ONIOUVHPGVFPEV-UHFFFAOYSA-N |
SMILES canonique |
CN(C)CCOC1=CC=CC(=C1)C2=CC=CC=C2.Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![4-[2-hydroxy-3-(propan-2-ylamino)propoxy]benzene-1,2-diol;hydrochloride](/img/structure/B12646430.png)











